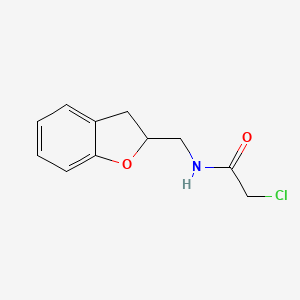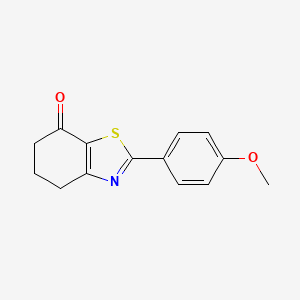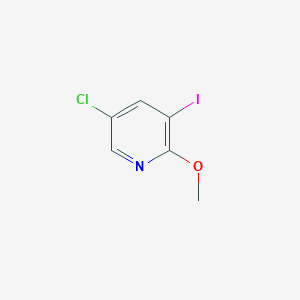![molecular formula C14H17ClFNO B1422556 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide CAS No. 1269151-64-5](/img/structure/B1422556.png)
2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide
説明
2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide is a synthetic organic compound with the molecular formula C14H17ClFNO It is characterized by the presence of a chloro group, a fluorophenyl group, and a cyclopentylmethyl moiety attached to an acetamide backbone
科学的研究の応用
Biological Effects and Synthesis of Related Compounds
Biological Effects of Derivatives : Acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, continue to have commercial importance, with updated information significantly expanding our knowledge about the biological consequences of exposure. The variability in biological responses among these chemicals reflects their biology and usage or proposed usage. Environmental toxicology data for these materials has also been expanded, suggesting a complex interplay between chemical structure and biological effect (Kennedy, 2001) Kennedy, G. (2001). Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives: An Update. Critical Reviews in Toxicology, 31, 139-222.
Synthesis of Related Compounds : The practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which is key for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthetic routes for biologically active compounds. This includes overcoming challenges related to the use of hazardous materials and optimizing yields (Qiu et al., 2009) Qiu, Y., Gu, H., Zhang, P., & Xu, W.-M. (2009). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Organic Preparations and Procedures International, 41, 539-541.
Methodological Challenges in Research
The assessment of chemical compounds' biological activities and toxicological profiles involves complex methodologies and poses several challenges:
Advanced Synthesis Techniques : The development of synthetic organic chemistry based on specific molecular axes, such as the N-Ar axis, illustrates the sophisticated approaches being developed to create compounds with desired biological activities. These studies provide a foundation for the synthesis of complex molecules, potentially including compounds similar to "2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide" (Kondo & Murakami, 2001) Kondo, K., & Murakami, Y. (2001). Synthetic Organic Chemistry based on N-Ar Axis. Journal of Synthetic Organic Chemistry Japan, 59, 866-878.
作用機序
Mode of Action
It’s known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Tertiary aliphatic amines like this compound are known to be biotransformed into tertiary amine oxides . This transformation could potentially affect various biochemical pathways and have downstream effects.
Pharmacokinetics
It’s known that the bioavailability of a compound can be influenced by its ability to cross the blood-brain barrier
Result of Action
The compound’s reactions such as free radical bromination, nucleophilic substitution, and oxidation could potentially lead to various molecular and cellular effects .
生化学分析
Biochemical Properties
It is known that the compound has significant bond lengths and bond angles
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with cyclopentylamine to form N-(4-fluorophenyl)cyclopentylamine.
Acylation Reaction: The intermediate is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of amines or alcohols from corresponding functional groups.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biochemical Research: Used in studies to understand its interaction with biological macromolecules.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
類似化合物との比較
- 2-chloro-N-{[1-(4-chlorophenyl)cyclopentyl]methyl}acetamide
- 2-chloro-N-{[1-(4-bromophenyl)cyclopentyl]methyl}acetamide
- 2-chloro-N-{[1-(4-methylphenyl)cyclopentyl]methyl}acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluoro, chloro, bromo, methyl).
- Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo.
- Applications: While similar in structure, each compound may have unique applications based on its specific chemical properties.
特性
IUPAC Name |
2-chloro-N-[[1-(4-fluorophenyl)cyclopentyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-9-13(18)17-10-14(7-1-2-8-14)11-3-5-12(16)6-4-11/h3-6H,1-2,7-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQVSNWIFJWTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


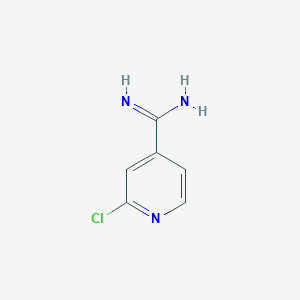
![4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1422474.png)
![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)
![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)
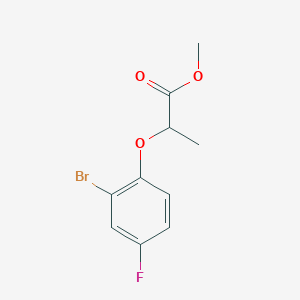
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)
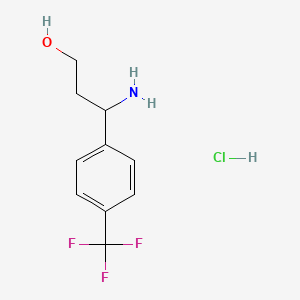
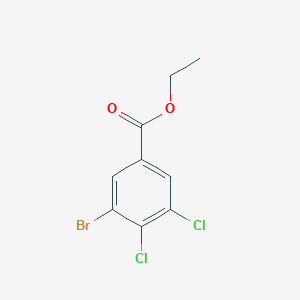
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)
![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1422487.png)
